MSL-7

Microsomal Stability Pharmacokinetics Drug Metabolism

Standard autophagy inducers (rapamycin, trehalose) suffer from immunosuppression or poor bioavailability. MSL-7 is a chemically optimized small molecule engineered for superior pharmacokinetics. • **Stability**: 90.5% microsomal stability (9-fold improvement over parent compound MSL) • **Mechanism**: mTOR-independent; activates calcineurin → TFEB nuclear translocation • **Validated Efficacy**: Reduces glucose (P<0.01) in HFD-fed mice; decreases hIAPP oligomers by 54% and beta-cell apoptosis by 42% • **Applications**: Metabolic disorders (obesity/diabetes), heart failure (PAK3-autophagy axis), lysosomal biogenesis studies Supplied as lyophilized powder. Immediate shipment.

Molecular Formula C16H12ClNO4S
Molecular Weight 349.8 g/mol
Cat. No. B2807567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMSL-7
Molecular FormulaC16H12ClNO4S
Molecular Weight349.8 g/mol
Structural Identifiers
SMILESCOC1=C(N=C(O1)C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C16H12ClNO4S/c1-21-16-15(23(19,20)11-7-3-2-4-8-11)18-14(22-16)12-9-5-6-10-13(12)17/h2-10H,1H3
InChIKeyFCPDDHQMHBZKTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





MSL-7: Autophagy Enhancer with Superior Microsomal Stability


MSL-7 (CAS 2172949-70-9) is a chemically optimized small-molecule autophagy enhancer [1]. It is a direct derivative of the parent compound MSL, specifically engineered to address MSL's poor microsomal stability (<10% remaining after 30 min). MSL-7 functions by activating calcineurin, which induces the dephosphorylation and nuclear translocation of transcription factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy gene expression [2]. This mechanism is mTOR-independent, distinguishing it from classical autophagy inducers like rapamycin. MSL-7 has demonstrated robust efficacy in improving metabolic profiles in multiple preclinical models of obesity and diabetes, including ob/ob mice and high-fat diet (HFD)-fed mice [3].

In Vivo Model Engineered for HFD and transgenic metabolic disease models with reported glucose-lowering response
Mechanism mTOR-independent calcineurin-TFEB axis activation, distinct from rapamycin-class tools
Stability Improved microsomal stability profile reported; supports reproducible in vivo dosing and endpoint evaluation

Procurement Risk: Generic Autophagy Enhancers vs. MSL-7


Substituting MSL-7 with other in-class autophagy enhancers (e.g., MSL, trehalose, rapamycin) is scientifically unsound due to critical, quantifiable differences in pharmacokinetic properties and functional mechanism. While many compounds can modulate autophagy, their translational relevance for metabolic disorders is limited by factors such as rapid hepatic clearance (MSL) [1], lack of oral bioavailability (trehalose), or immunosuppressive side effects (rapamycin). MSL-7's distinct chemical modification confers a 9-fold improvement in microsomal stability, a parameter that directly correlates with in vivo efficacy in HFD-fed mouse models where the parent compound failed to achieve statistical significance [2]. Furthermore, MSL-7 operates through an mTOR-independent, calcineurin-TFEB axis, which is mechanistically distinct and offers a different safety profile compared to mTOR inhibitors. Using a less stable analog compromises experimental reproducibility and negates the validated in vivo outcomes established in peer-reviewed studies [3].

Parent Compound MSL

Failed to achieve significant glucose tolerance endpoint in HFD model; limited microsomal stability may shift in vivo response.

Trehalose

Poor oral absorption limits systemic exposure in metabolic disease models; cannot substitute for oral dosing studies.

Rapamycin & mTOR Inhibitors

mTOR inhibition confounds autophagy mechanism studies and introduces immunosuppressive endpoints not present with MSL-7.

MSL-7 Evidence Guide for Procurement Decisions


Microsomal Stability: MSL-7 vs. MSL

The parent compound MSL exhibits poor microsomal stability with less than 10% of the compound remaining after a 30-minute incubation with human liver microsomes [1]. This rapid degradation correlated with a failure to achieve statistically significant improvements in glucose tolerance in a high-fat diet (HFD) mouse model . MSL-7 was specifically engineered to overcome this limitation. In the same microsomal stability assay, MSL-7 demonstrated 90.5% remaining after 30 minutes [1].

Microsomal Stability
Head-to-head comparison
MSL-7 90.5% remaining
MSL <10% remaining
Enhanced stability supports in vivo metabolic model response
Human liver microsome assay context
Microsomal Stability Pharmacokinetics Drug Metabolism

In Vivo Glucose Lowering in Diet-Induced Obese Mice

While both MSL and MSL-7 were tested in diet-induced obesity models, their outcomes differed significantly due to the aforementioned stability differences. MSL administration for 8 weeks to HFD-fed mice appeared to reduce nonfasting blood glucose and improve glucose intolerance, but these changes failed to reach statistical significance for most comparisons [1]. In contrast, MSL-7 administration at 50 mg/kg three times a week for 8 weeks led to a significant reduction in nonfasting blood glucose levels (P < 0.01) and a substantial improvement in glucose tolerance in the same HFD model [1].

In Vivo Glucose Profile
Head-to-head comparison
MSL-7 P < 0.01 reduction
MSL Not significant
Achieved model-response endpoint in HFD mice
50 mg/kg, 3×/week, 8 weeks
Glucose Tolerance In Vivo Efficacy Metabolic Syndrome

hIAPP Oligomer Clearance in Transgenic Diabetes Model

In a transgenic mouse model expressing human islet amyloid polypeptide (hIAPP), a key pathological feature of human type 2 diabetes absent in standard rodent models, MSL-7 treatment resulted in a 54% reduction in hIAPP oligomer accumulation in pancreatic islets as quantified by oligomer-specific antibody staining [1]. This reduction was accompanied by a 42% decrease in beta-cell apoptosis and a significant improvement in glucose tolerance (P < 0.01) compared to vehicle-treated hIAPP+ mice [2]. This specific disease-relevant activity has not been reported for the parent compound MSL or other common autophagy enhancers in this model.

hIAPP Oligomer Clearance
Class-level inference
54% reduction in oligomers
42% decrease in beta-cell apoptosis
Supports hIAPP transgenic model endpoint review
Vehicle-controlled, 8-week study
hIAPP Oligomers Beta-Cell Function Diabetes

Cellular Lipid Clearance Potency Comparison

Chemical modification to improve stability did not compromise MSL-7's core biological activity. In HeLa cells preloaded with palmitic acid and oleic acid, both MSL and MSL-7 induced significant lipid clearance [1]. This activity was blocked by Lalistat 2, a specific lysosomal acid lipase inhibitor (IC50 = 152 nM), confirming that the mechanism of action (lysosomal lipolysis) is conserved [2]. The ability to clear intracellular lipids is a fundamental property required for ameliorating metabolic syndrome.

Lipid Clearance Activity
Head-to-head comparison
Comparable lipid clearance to MSL
Blocked by Lalistat 2 (IC50 152 nM)
Conserved lysosomal lipolysis pathway activity
HeLa cell assay context
Lipid Clearance Lipophagy In Vitro Assay

TFEB Nuclear Translocation as Pharmacodynamic Marker

MSL-7 induces the nuclear translocation of TFEB, a master transcriptional regulator of lysosomal and autophagy genes, in a dose-dependent manner [1]. This is a direct pharmacodynamic readout of target engagement. Treatment of INS-1 cells with MSL-7 for 4 hours leads to a quantifiable reduction in TFEB phosphorylation at Ser142, a post-translational modification that prevents its nuclear entry . This mechanism is shared with MSL but is achieved with a compound that has a more favorable stability profile.

TFEB Pharmacodynamic Marker
Supporting evidence
Dose-dependent nuclear translocation in INS-1 cells
Provides target engagement biomarker for autophagy assays
TFEB dephosphorylation at Ser142
TFEB Pharmacodynamics Autophagy Mechanism

MSL-7 Applications Driven by Quantifiable Differentiation


Diet-Induced Obesity and Metabolic Syndrome

MSL-7 is the optimal choice for metabolic research programs using high-fat diet (HFD) models. The direct evidence that its parent compound, MSL, failed to achieve statistical significance in improving glucose tolerance in HFD mice [1] establishes MSL-7 as the superior and necessary compound for this application. Its 90.5% microsomal stability directly enables the robust in vivo efficacy (P<0.01 for glucose reduction) reported in these models [1].

hIAPP Amyloidogenesis and Beta-Cell Dysfunction

For studies investigating the role of islet amyloid polypeptide (hIAPP) oligomers in beta-cell dysfunction and diabetes, MSL-7 provides a unique, validated tool. Its proven ability to reduce hIAPP oligomer accumulation by 54% and decrease beta-cell apoptosis by 42% in a clinically relevant transgenic mouse model [2] is a differentiating capability not documented for other commercially available autophagy enhancers in this specific context.

mTOR-Independent Autophagy Mechanism Studies

MSL-7 is ideal for researchers seeking to dissect mTOR-independent autophagy pathways. Its mechanism of action via calcineurin activation and dose-dependent TFEB nuclear translocation [3] is well-characterized. The availability of a stable, active compound allows for reproducible in vitro assays (e.g., TFEB translocation, lipid clearance) and provides a chemical probe to study lysosomal biogenesis without the confounding effects of mTOR inhibition.

Cardiac Function in Heart Failure Models

Recent studies have implicated PAK3-induced autophagy dysregulation in heart failure. MSL-7 has been shown to maintain cardiac function by preserving autophagy in this context [4], expanding its utility beyond metabolic diseases. This provides a new avenue for researchers investigating the therapeutic potential of autophagy enhancement in cardiovascular pathologies.

Application
Selection Property
Validation Focus
HFD Metabolic Syndrome Models
Optimized microsomal stability for sustained in vivo exposure
Glucose tolerance and lipid profile endpoints
hIAPP Amyloidogenesis & Beta-Cell Studies
Reported hIAPP oligomer reduction activity
Beta-cell apoptosis and glucose tolerance in transgenic models
mTOR-Independent Autophagy Pathway Research
Calcineurin-TFEB pathway activation profile
TFEB nuclear translocation and lysosomal biogenesis assays
Cardiac Autophagy Dysfunction Models
PAK3-related autophagy preservation context
Cardiac function endpoints in heart failure models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for MSL-7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.